molecular formula C17H13ClN4O2S B12044676 Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 478253-99-5

Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B12044676
CAS No.: 478253-99-5
M. Wt: 372.8 g/mol
InChI Key: DUSAAVXEKQACJV-VXLYETTFSA-N
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Description

Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 3 and a thioxo (sulfur-containing) moiety at position 3. The iminomethyl bridge links the triazole ring to a methyl benzoate group, forming a planar conjugated system . This compound belongs to a broader class of triazole derivatives, which are widely studied for their electronic, photophysical, and biological properties .

Properties

CAS No.

478253-99-5

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-8-6-11(7-9-12)10-19-22-15(20-21-17(22)25)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,25)/b19-10+

InChI Key

DUSAAVXEKQACJV-VXLYETTFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,2,4-triazole-3-thione. This intermediate is then reacted with methyl 4-formylbenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the benzoate ester can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl substituent (Cl) in the target compound provides moderate electron-withdrawing effects compared to fluorine (F), influencing charge distribution and reactivity .
  • Crystallinity : Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved crystallinity due to symmetric molecular arrangements, as observed in related sulfonate esters .

Electronic and Photophysical Properties

A study on 2-[3-(methyl/ethyl/p-methylbenzyl)-5-oxo-triazol-4-yl]-isoindoline-1,3-diones revealed that sulfur-containing substituents enhance intramolecular charge transfer (ICT), leading to red-shifted emission spectra . While direct data on the target compound’s electroluminescence are unavailable, its structural similarity to these derivatives suggests comparable ICT behavior. Fluorinated analogues (e.g., 2-fluorophenyl) may exhibit higher electron affinity, beneficial for organic light-emitting diodes (OLEDs) .

Comparative Stability :

  • Thioxo (C=S) groups in the triazole ring enhance thermal stability compared to oxo (C=O) analogues .
  • Halogenated phenyl groups (Cl, F) improve resistance to oxidative degradation, as seen in pesticide derivatives .

Biological Activity

Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group and a thioxo-substituted triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C17H13ClN4O2SC_{17}H_{13}ClN_{4}O_{2}S, with a molecular weight of 372.82 g/mol. The structure includes:

  • A methyl ester group
  • A thioxo-substituted triazole ring
  • A 2-chlorophenyl group

This unique configuration may enhance its solubility and bioavailability compared to other similar compounds .

Biological Activity

Compounds containing triazole rings are well-known for their diverse biological activities. This compound exhibits several potential biological activities:

Antifungal Activity

Research indicates that triazole derivatives possess significant antifungal properties. For example, related compounds have shown activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM . The presence of the thioxo group in this compound may enhance its antifungal efficacy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that triazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications to the triazole ring can significantly impact antimicrobial potency .

Anticancer Potential

The thioxo group and the triazole moiety are associated with anticancer activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

  • Antifungal Study : A study evaluated the antifungal activity of various triazole derivatives, including those similar to this compound). The results indicated that these compounds could inhibit fungal growth effectively, with MIC values comparable to standard antifungal agents like fluconazole .
  • Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains using the microdilution method. Results showed promising antibacterial activity with MIC values significantly lower than those of common antibiotics, suggesting its potential as a lead compound for further development .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on:

  • Binding affinities with target enzymes
  • Mechanisms of action at the cellular level
    These studies are essential for determining the safety and efficacy of the compound in clinical settings.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
3-(2-Chlorophenyl)-1H-1,2,4-triazoleContains a triazole ring and chlorophenyl groupAntifungal and anticancer activity
Thiosemicarbazone derivativesSimilar thiosemicarbazone structureAntimicrobial and anticancer properties
Benzothiazole derivativesContains sulfur and nitrogen heterocyclesAntiviral and anti-inflammatory activity

This compound stands out due to its specific combination of functional groups that may confer distinct biological activities not found in similar compounds .

Q & A

Basic: What are the established synthetic routes for Methyl 4-... benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of substituted benzaldehydes with triazole precursors. A general protocol includes:

  • Step 1: Dissolving 4-amino-1,2,4-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst.
  • Step 2: Refluxing with substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) for 4–6 hours.
  • Step 3: Evaporating solvent under reduced pressure and filtering the precipitate .

Optimization Strategies:

Variable Optimal Conditions Yield Impact
Solvent Ethanol (polar aprotic solvents for faster kinetics)Increases purity by reducing side reactions
Catalyst Glacial acetic acid (5–10 drops)Enhances imine formation
Temperature Reflux (~78°C for ethanol)Balances reaction rate vs. decomposition
Modern Techniques Microwave-assisted synthesisReduces reaction time by 50% and improves yield

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and imine bond geometry (e.g., E/Z isomerism via coupling constants) .
    • Example: Aromatic protons in the 7.2–8.1 ppm range indicate benzoyl and chlorophenyl groups.
  • X-ray Crystallography:
    • SHELXL/SHELXS refine crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity) .
    • ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .
  • LC-MS (Liquid Chromatography-Mass Spectrometry):
    • Validates molecular weight (e.g., [M+H]⁺ peak at m/z 385.2) and purity (>95%) .

Advanced: How does the compound's reactivity vary under different pH conditions, and what are the implications for its functionalization?

Methodological Answer:

  • Acidic Conditions (pH < 4):
    • Protonation of the triazole nitrogen enhances electrophilicity, facilitating nucleophilic substitution at the thioxo group (e.g., sulfoxide formation with H₂O₂) .
  • Basic Conditions (pH > 9):
    • Deprotonation of the thiol (-SH) group promotes oxidation to disulfides or coordination with metal ions .
  • Implications for Functionalization:
    • pH 7–8: Stabilizes the imine bond, enabling Schiff base reactions with amines .
    • Controlled Oxidation: Use H₂O₂/KMnO₄ to selectively generate sulfones without degrading the triazole core .

Advanced: What strategies can resolve contradictions in reported biological activities across different in vitro assays?

Methodological Answer:
Case Study: Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold):

Assay Standardization:

  • Use identical bacterial strains (e.g., ATCC controls) and growth media to minimize variability .

Orthogonal Assays:

  • Compare enzymatic inhibition (e.g., triazole binding to CYP450) vs. cell viability (MTT assay) to distinguish direct vs. indirect effects .

Data Normalization:

  • Normalize IC₅₀ values to protein content or cell count to account for assay-specific biases .

Advanced: How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Predicts binding affinity to targets like EGFR kinase (PDB ID: 1M17). The triazole-thione group shows hydrogen bonding with Thr766 and Met769 .
  • MD Simulations (GROMACS):
    • Simulates ligand-receptor stability over 100 ns, revealing conformational changes in the active site .
  • Validation:
    • Correlate docking scores (in silico Kd) with experimental IC₅₀ values from kinase inhibition assays .

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification (GHS):
    • Acute Toxicity (Category 4): Oral, dermal, and inhalation exposure risks .
    • Signal Word: “Warning” – requires PPE (gloves, goggles, fume hood) .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash with soap/water for 15 minutes; monitor for irritation .
  • Storage:
    • Keep in airtight containers at –20°C to prevent thiol oxidation .

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